4-Bromo-2-chloro-3-ethoxytoluene
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Overview
Description
4-Bromo-2-chloro-3-ethoxytoluene is a yellow crystalline solid with the molecular formula C10H11BrClO and a molecular weight of 249.53 g/mol. This compound is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and ethoxy groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-2-chloro-3-ethoxytoluene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of 3-ethoxytoluene under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst such as iron or aluminum chloride. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-2-chloro-3-ethoxytoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-chloro-3-ethoxytoluene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the manufacture of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-3-ethoxytoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the biological pathway involved. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-chloro-3-ethoxytoluene include other halogenated toluenes such as:
- 4-Bromo-2-chlorotoluene
- 4-Bromo-3-ethoxytoluene
- 2-Chloro-3-ethoxytoluene
These compounds share similar structural features but differ in the position and type of substituents. The unique combination of bromine, chlorine, and ethoxy groups in this compound provides distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
1-bromo-3-chloro-2-ethoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-3-12-9-7(10)5-4-6(2)8(9)11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTDVZOBIIXDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1Cl)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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